molecular formula C18H36F2Sn B12555238 Tributyl(1,2-difluorohex-1-EN-1-YL)stannane CAS No. 176506-86-8

Tributyl(1,2-difluorohex-1-EN-1-YL)stannane

Cat. No.: B12555238
CAS No.: 176506-86-8
M. Wt: 409.2 g/mol
InChI Key: YHTCSTIMTIOYOP-UHFFFAOYSA-N
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Description

Tributyl(1,2-difluorohex-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1,2-difluorohex-1-en-1-yl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(1,2-difluorohex-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 1,2-difluorohex-1-ene under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .

Industrial Production Methods

In an industrial setting, the preparation of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is favored due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(1,2-difluorohex-1-en-1-yl)stannane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include radical initiators like AIBN, and solvents such as benzene or toluene. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the product is often the corresponding hydrocarbon, while in substitution reactions, the product is the substituted organotin compound .

Scientific Research Applications

Tributyl(1,2-difluorohex-1-en-1-yl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl(1,2-difluorohex-1-en-1-yl)stannane exerts its effects involves the generation of stannyl radicals. These radicals can participate in a variety of reactions, including hydrogen atom transfer and radical addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(1,2-difluorohex-1-en-1-yl)stannane is unique due to the presence of the 1,2-difluorohex-1-en-1-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the difluoroalkene moiety is desired .

Properties

CAS No.

176506-86-8

Molecular Formula

C18H36F2Sn

Molecular Weight

409.2 g/mol

IUPAC Name

tributyl(1,2-difluorohex-1-enyl)stannane

InChI

InChI=1S/C6H9F2.3C4H9.Sn/c1-2-3-4-6(8)5-7;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3;

InChI Key

YHTCSTIMTIOYOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(F)[Sn](CCCC)(CCCC)CCCC)F

Origin of Product

United States

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